3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(propylcarbamoyl)phenyl]benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(propylcarbamoyl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, a chloro-substituted benzamide, and a propylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(propylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with 4-chlorobenzoic acid, which undergoes sulfonylation to introduce the azepane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(propylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(propylcarbamoyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(propylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides and sulfonyl-containing molecules, such as:
- 3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide
- 3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide .
Uniqueness
The uniqueness of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(propylcarbamoyl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H28ClN3O4S |
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Molecular Weight |
478.0 g/mol |
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C23H28ClN3O4S/c1-2-13-25-23(29)18-9-5-6-10-20(18)26-22(28)17-11-12-19(24)21(16-17)32(30,31)27-14-7-3-4-8-15-27/h5-6,9-12,16H,2-4,7-8,13-15H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
HCTVFUDDDDOVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
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